N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3-methylbenzamide
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Description
N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3-methylbenzamide is a synthetic compound that has gained attention in the field of medicinal chemistry due to its potential as a drug candidate.
Scientific Research Applications
Antibacterial and Antifungal Properties
Research has illustrated the potential of compounds related to N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3-methylbenzamide in antimicrobial applications. For instance, derivatives have been synthesized aiming at developing potential antimicrobials, showing activity against various human pathogenic microorganisms, indicating a relationship between functional group variation and biological activity (Saravanan, Alagarsamy, & Prakash, 2015). Additionally, novel fluorine-containing benzamide analogs were developed, demonstrating high tumor uptake and potential for positron emission tomography (PET) imaging of the sigma-2 receptor status of solid tumors, suggesting an application in cancer diagnosis and therapy (Tu et al., 2007).
Anticancer Activity
The quinazoline derivatives have shown promise in anticancer research, with various synthesized compounds being evaluated for their cytotoxicity against different cancer cell lines. For example, a series of 3-(5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl)-2-phenylquinazolin-4(3H)-one derivatives were synthesized and tested, with some compounds demonstrating significant cytotoxicity against colon cancer cell lines, indicating potential as anticancer agents (Deep et al., 2013).
Enzyme Inhibition
The synthesized quinazolinone-based derivatives have also been evaluated for their ability to inhibit various enzymes, including tyrosine kinases like VEGFR-2 and EGFR, which are critical targets in cancer therapy. A new ethyl 2-((3-(4-fluorophenyl)-6-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio) acetate was prepared and demonstrated potent inhibitory activity towards VEGFR-2 and EGFR tyrosine kinases, showcasing its potential as an effective anti-cancer agent (Riadi et al., 2021).
properties
IUPAC Name |
N-[2-fluoro-5-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-3-methylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18FN3O2/c1-14-6-5-7-16(12-14)22(28)26-21-13-17(10-11-19(21)24)27-15(2)25-20-9-4-3-8-18(20)23(27)29/h3-13H,1-2H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBHNECRVRNZCRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=C(C=CC(=C2)N3C(=NC4=CC=CC=C4C3=O)C)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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